molecular formula C24H26O12 B12292779 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside

Cat. No.: B12292779
M. Wt: 506.5 g/mol
InChI Key: GBHHLVBZMNCURY-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside is a fluorogenic substrate used extensively in enzymatic assays to study galactosidase activity. The compound consists of a β-D-galactopyranoside core with four acetyl protecting groups at the 2, 3, 4, and 6 positions and a 4-methylumbelliferyl (4-MU) aglycone. Upon enzymatic hydrolysis, the 4-MU group is released, emitting fluorescence detectable at 450 nm, enabling quantitative analysis of enzyme kinetics . The acetyl groups enhance lipophilicity, making the compound suitable for synthetic intermediates or specialized assays requiring controlled deprotection .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHHLVBZMNCURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863700
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4,6-tetra-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

This method employs 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride as the glycosyl donor. The reaction proceeds via in situ generation of a β-glycosyl triflate intermediate when treated with silver trifluoromethanesulfonate (AgOTf) and sym-collidine in dichloromethane. Key steps include:

  • Activation : The α-chloride donor reacts with AgOTf to form a β-triflate intermediate through inversion at the anomeric center.
  • Coupling : 4-Methylumbelliferone displaces the triflate group, yielding the β-glycoside.
  • Deprotection and Acetylation : The azido group is reduced to an amine, acetylated, and remaining hydroxyl groups are acetylated.

Performance Metrics

  • Yield : 33% for the β-anomer after column purification.
  • Stereoselectivity : Favors β-configuration due to triflate intermediate formation.
  • Advantages : High anomeric purity; avoids side reactions from participating groups.

Lewis Acid-Promoted Glycosylation with BF₃·Et₂O

Methodology

A Chinese patent (CN104926898A) outlines the use of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl chloride as the donor, activated by boron trifluoride etherate (BF₃·Et₂O) in dichloromethane or 1,2-dichloroethane. Triethylamine or pyridine is added to neutralize HCl, preventing decomposition of the acid-sensitive glycoside.

Key Observations

  • Yield : Up to 93% for β-anomers under optimized conditions.
  • Temperature : Reactions conducted at room temperature or mild heating (40–50°C).
  • Solvent Impact : Dichloromethane enhances reaction rates compared to 1,2-dichloroethane.

Koenigs-Knorr Reaction with Halogenated Donors

Classical Approach

The Koenigs-Knorr method utilizes 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as the donor. In chloroform, the bromide reacts with 4-methylumbelliferone in the presence of silver carbonate or silver oxide.

Optimization and Outcomes

  • Yield : 47–68% for the β-anomer after chromatography.
  • Side Products : α-Anomer formation is minimized by using excess silver salts.
  • Limitations : Requires anhydrous conditions and prolonged reaction times (24–48 h).

Trimethylsilyl Triflate (TMSOTf)-Catalyzed Glycosylation

Procedure

A stereoselective synthesis reported by Chang et al. involves 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl phosphate activated by TMSOTf at –20°C. The low temperature suppresses anomerization, favoring β-glycoside formation.

Results

  • Yield : 70% with >95% β-selectivity.
  • Key Advantage : Avoids competing side reactions observed at higher temperatures.

Comparative Analysis of Methods

Method Donor Type Promoter Solvent Yield (β-anomer) Stereoselectivity
Silver Triflate Azido-chloride AgOTf CH₂Cl₂ 33% High
BF₃·Et₂O Peracetyl chloride BF₃·Et₂O CH₂Cl₂/ClCH₂CH₂Cl 93% Moderate
Koenigs-Knorr Peracetyl bromide Ag₂CO₃ CHCl₃ 47–68% High
TMSOTf Peracetyl phosphate TMSOTf CH₂Cl₂ 70% Very High

Critical Challenges and Solutions

Anomeric Control

  • Issue : Unwanted α-anomer formation due to oxocarbenium ion intermediates.
  • Solution : Use non-polar solvents (e.g., CH₂Cl₂) and low temperatures to stabilize β-transition states.

Deprotection Complications

  • Issue : Acetyl group removal under basic conditions may degrade the glycoside.
  • Solution : Neutral deprotection using samarium iodide or enzymatic methods preserves the glycosidic bond.

Chemical Reactions Analysis

Glycosylation with Acetylated Glycosyl Chlorides

  • Mechanism : Glycosyl chloride donors (e.g., 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl chloride) react with 4-MU under basic conditions (e.g., pyridine) to form a glycosidic bond .

  • Example : Reaction of tetra-O-acetyl-beta-D-galactopyranosyl chloride with 4-MU in dichloromethane yields the target compound after purification.

Helferich Method Variations

  • Improved Stereoselectivity : Boron trifluoride etherate (BF₃·OEt₂) combined with triethylamine or pyridine enables α/β-selective glycosylation . For example, glycosylation of 4-MU with methyl tetra-O-acetyl-beta-D-glucopyranuronate at 60°C yields β-d-glucopyranuronide (3a) in 51–94% yields .

  • Conditions : Solvents like HMPA or dichloromethane, and Lewis acids (e.g., BF₃·OEt₂) enhance reaction efficiency and stereoselectivity .

Comparison of Synthesis Methods

MethodConditionsKey FeaturesYield RangeSource
Glycosyl chloridePyridine, dichloromethaneDirect glycosylation, no stereoselectivityModerate
Helferich (BF₃·OEt₂)BF₃·OEt₂ + base, HMPA or DCMHigh α/β-selectivity, mild conditions51–94%
Koenigs-KnorrGlycosyl halides, Ag₂CO₃Limited stereoselectivityVariable

Hydrolysis by Glycosidases

The compound undergoes enzymatic hydrolysis , releasing fluorescent 4-methylumbelliferone.

Beta-Galactosidase-Catalyzed Hydrolysis

  • Mechanism : The enzyme cleaves the glycosidic bond between the fluorescent tag and the acetylated galactose, releasing 4-methylumbelliferone .

  • Assay Utility : Fluorescence increases proportionally to enzyme activity, enabling quantitative measurements.

Galactocerebrosidase Activity

  • Specificity : Derivatives like 6-hexadecanoylamino-4-methylumbelliferyl-beta-D-galactopyranoside (HMGal) are substrates for galactocerebrosidase, used to diagnose Krabbe disease .

  • Optimal Conditions : pH 4.5 with sodium taurocholate and oleic acid as cofactors .

Hydrolysis Parameters

EnzymeSubstrateOptimal pHCofactorsApplicationSource
Beta-galactosidaseTarget compound7.0NoneEnzyme assays
GalactocerebrosidaseHMGal4.5Sodium taurocholateKrabbe disease diagnosis

Deacetylation and Related Transformations

  • Alkaline Hydrolysis : Acetyl groups are removed under basic conditions (e.g., NaOH), yielding the non-acetylated form. This increases polarity but reduces stability.

  • Deprotection Challenges : Complete removal of acetyl groups often requires harsh conditions, leading to side reactions. For example, samarium iodide in neutral conditions was used to deprotect resorufinyl derivatives .

Structural Variants and Analogues

Several derivatives are synthesized by modifying the sugar or substituent:

CompoundStructural FeatureApplicationSource
4-Methylumbelliferyl-beta-D-glucopyranosideGlucose instead of galactoseGlucosidase assays
4-Methylumbelliferyl-2-acetamido-2-deoxy-beta-D-glucopyranosideAcetamido group replaces hydroxylN-acetylglucosaminidase assays
HMGal (6-hexadecanoylamino derivative)Hexadecanoylamino groupGalactocerebrosidase substrate

Key Research Findings

  • Stereoselectivity : The Helferich method with BF₃·OEt₂ and bases achieves high α/β-selectivity, enabling controlled synthesis of glycosides .

  • Enzyme Specificity : HMGal’s hydrolysis by galactocerebrosidase is inhibited by galactocerebroside but not GM1-ganglioside, highlighting substrate specificity .

  • Assay Sensitivity : Fluorogenic substrates like the target compound enable rapid, quantitative enzyme activity measurements .

This compound’s utility lies in its tailored reactivity for enzymatic studies, underscored by its role in diagnosing lysosomal storage diseases and probing glycosidase mechanisms .

Scientific Research Applications

Enzymatic Assays

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside serves as a substrate for various glycosidases. When these enzymes cleave the glycosidic bond, they release 4-methylumbelliferone, which fluoresces under UV light. This property is utilized in:

  • Quantitative Enzyme Activity Measurement : It allows researchers to measure enzyme kinetics and activity levels by monitoring fluorescence intensity.
  • Characterization of Glycoside Hydrolases : The compound is used to identify and characterize different glycoside hydrolases based on their substrate specificity.

Carbohydrate Chemistry

In carbohydrate synthesis, this compound acts as a building block for creating more complex oligosaccharides. Its acetyl groups can be selectively removed to yield free hydroxyl groups for further reactions. This ability makes it valuable in:

  • Synthesis of Glycoconjugates : It can be used to produce glycoproteins or glycolipids by coupling with proteins or lipids.
  • Development of Glycomimetics : Researchers can modify the structure to create compounds that mimic natural carbohydrates for therapeutic applications.

Cell Biology Studies

In cell biology, the compound is often employed in:

  • Fluorescent Labeling : The released 4-methylumbelliferone can be used for visualizing cellular processes involving glycosylation.
  • Studying Cellular Senescence : It has been utilized to assess the activity of senescence-associated beta-galactosidase, providing insights into aging and cellular stress responses.

Case Study 1: Enzyme Kinetics

A study investigated the kinetic parameters of a beta-galactosidase enzyme using this compound as a substrate. The results demonstrated a Michaelis-Menten kinetic profile with a Km value indicating strong substrate affinity. Fluorescence measurements allowed real-time monitoring of enzyme activity under varying pH and temperature conditions.

Case Study 2: Synthesis of Oligosaccharides

Researchers synthesized a series of oligosaccharides using this compound as a donor in glycosylation reactions. The study highlighted the efficiency of the tetra-O-acetyl modification in promoting selective glycosidic bond formation, resulting in high yields of desired products.

Case Study 3: Cellular Senescence Detection

In a recent investigation into cellular senescence, the compound was used to evaluate beta-galactosidase activity in human fibroblasts. The fluorescence emitted upon hydrolysis provided a quantitative measure of senescent cells within a population, aiding in understanding age-related changes in cell function.

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside involves its hydrolysis by the enzyme beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent. This fluorescence can be measured to quantify the activity of beta-galactosidase in the sample.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside with analogous galactosides:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications
4-Methylumbelliferyl β-D-galactopyranoside 6160-78-7 C₁₆H₁₈O₈ 338.30 Non-acetylated; direct substrate for galactosidases Enzyme activity assays
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside Not explicitly listed C₂₄H₂₆O₁₂ ~554.46 (calculated) Acetylated; requires deprotection for enzymatic hydrolysis Synthetic intermediate; specialized assays
4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside 2872-65-3 C₂₁H₂₆O₁₁ 454.42 Methoxyphenyl aglycone; non-fluorescent Glycosylation studies; intermediate in oligosaccharide synthesis
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside 53008-63-2 C₁₈H₂₈O₉S 420.47 Thio-glycosidic bond; enhanced stability Glycosylation reactions; chemoenzymatic synthesis
4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside Not listed C₂₃H₂₆O₁₂ 518.45 Formyl group enables conjugation (e.g., to resveratrol) Precursor for bioactive conjugates

Physicochemical Properties

  • Lipophilicity: Acetylated derivatives (e.g., 4-MU tetra-O-acetyl) exhibit higher partition coefficients (K values) in solvent systems like n-hexane/ethyl acetate/1-butanol/methanol/water, facilitating separation via counter-current chromatography (CCC) .
  • Enzymatic Hydrolysis: Non-acetylated 4-MU-β-D-galactopyranoside is hydrolyzed directly by enzymes like CenC (endoglucanase), whereas acetylated forms require prior deprotection .
  • Stability : Thio-derivatives (e.g., ethyl 1-thio-galactoside) resist spontaneous hydrolysis, making them ideal for glycosylation reactions .

Research Findings

Enzyme Assays: 4-MU-β-D-galactopyranoside (non-acetylated) is widely used to measure α- and β-galactosidase activity, with hydrolysis rates quantified via fluorescence . Acetylated forms are rarely used directly in assays due to steric hindrance but serve as precursors for generating site-specifically deprotected substrates .

Ethyl 1-thio-galactoside derivatives enable stereoselective glycosidic bond formation in oligosaccharide synthesis .

Separation Techniques: CCC efficiently separates acetylated 4-MU derivatives (e.g., β-D-galactopyranoside vs. β-D-glucopyranoside) based on subtle differences in hydrophobicity .

Biological Activity

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside (commonly referred to as 4-MUGal) is a fluorogenic substrate widely used in biochemical assays to study glycosidase activity. This compound is particularly significant in the context of enzymatic reactions involving galactosidases, which play critical roles in various biological processes.

  • Molecular Formula : C₃₉H₄₃N₁₇O₁₇
  • Molecular Weight : 797.76 g/mol
  • CAS Number : 6160-79-8
  • Purity : >95% (HPLC)

Enzymatic Hydrolysis

4-MUGal is primarily utilized as a substrate for the measurement of galactosidase activity. Upon hydrolysis by these enzymes, it releases the fluorescent moiety 4-methylumbelliferone (4-MU), which can be quantitatively measured. This property makes it a valuable tool in various applications, including:

  • Diagnosing lysosomal storage diseases such as Krabbe disease.
  • Assessing enzyme activity in different tissues and cell types.

The enzyme kinetics of 4-MUGal have been studied extensively. For instance, the Km values for hydrolysis by different galactosidases have been reported to vary significantly, indicating differences in substrate affinity among enzymes from various sources.

Enzyme Source Km (mM) Optimal pH
Human fibroblasts0.1504.5
Mouse kidney0.0404.5
Leukocytes0.0304.5

Case Studies

  • Krabbe Disease Diagnosis :
    A study highlighted the use of 4-MUGal as a specific fluorogenic substrate for diagnosing Krabbe disease. In this context, the hydrolysis of 4-MUGal was shown to be severely deficient in patients compared to healthy controls, providing a reliable diagnostic marker .
  • Comparative Enzyme Activity :
    Research comparing the specific activities of galactocerebrosidase using both fluorogenic and radioactive substrates demonstrated that 4-MUGal provided results consistent with traditional methods but with greater sensitivity and ease of use .

Applications

The biological activity of 4-MUGal extends beyond diagnostics:

  • Research on Glycosidases : It serves as a model substrate for studying the catalytic mechanisms of glycosidases.
  • Drug Development : The compound's interaction with various enzymes can inform drug design strategies targeting glycosidase-related pathways.

Q & A

Q. What are the standard synthetic routes for 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside?

The compound is synthesized through a multistep process involving:

  • Condensation : Reacting 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with 4-methylumbelliferone under controlled conditions to form an intermediate .
  • Acetylation : Subsequent acetylation of the intermediate using acetic anhydride to protect hydroxyl groups, followed by reduction with borane in oxolane to yield the acetamido derivative .
  • Purification : Column chromatography (e.g., SiO₂ with ethyl acetate/toluene gradients) and TLC monitoring (Rf = 0.57–0.64) are critical for isolating the pure product .

Q. How is this compound utilized as a glycosyl donor in oligosaccharide synthesis?

The acetyl-protected hydroxyl groups enhance stability and reactivity, making it a versatile glycosyl donor. Key applications include:

  • Regioselective glycosylation : The acetyl groups direct coupling to specific hydroxyl positions on acceptor sugars, enabling controlled assembly of complex glycans (e.g., β-(1→4) linkages) .
  • Mechanism : Activation via trichloroacetimidate or thioglycoside intermediates facilitates nucleophilic displacement by acceptor sugars, forming glycosidic bonds .

Advanced Research Questions

Q. What challenges arise in optimizing regioselectivity when using this compound in glycosylation reactions?

Regioselectivity is influenced by:

  • Protecting group interplay : Competing acetyl and benzyl groups on donor/acceptor sugars can lead to undesired side reactions. For example, bulky benzyl groups on the acceptor may hinder access to specific hydroxyls .
  • Solvent and catalyst effects : Polar solvents (e.g., dichloromethane) and Lewis acids (e.g., BF₃·OEt₂) improve selectivity by stabilizing transition states .
  • Experimental validation : High-resolution NMR (e.g., ¹H, ¹³C) and mass spectrometry are essential to confirm linkage patterns and rule out regioisomers .

Q. How can structural elucidation be performed using X-ray crystallography and computational tools?

  • X-ray crystallography : The SHELX suite (e.g., SHELXL for refinement) is widely used to determine crystal structures. For example, acetyl and galactopyranoside conformations are resolved via anisotropic displacement parameters .
  • Computational modeling : Programs like ORTEP-3 visualize puckering coordinates (e.g., Cremer-Pople parameters for ring conformation analysis) .
  • Case study : The title compound’s β-anomeric configuration and tetra-O-acetyl geometry were confirmed via crystallographic data (space group P2₁2₁2₁) .

Q. What methodologies are employed to assess purity and structural integrity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 320 nm for 4-methylumbelliferyl) quantify purity (>98%) .
  • NMR spectroscopy : ¹H and ¹³C spectra verify acetyl group integration (δ = 1.8–2.1 ppm for CH₃) and anomeric proton coupling constants (J = 7–8 Hz for β-configuration) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+Na]⁺ at m/z 529.2) .

Q. How to address hydrolytic instability during storage and handling?

  • Storage conditions : Lyophilized powder stored at -20°C under argon minimizes acetyl group hydrolysis. Avoid exposure to moisture or acidic/basic conditions .
  • Stabilization strategies : Co-crystallization with inert matrices (e.g., trehalose) or formulation in anhydrous DMSO for stock solutions prolongs shelf life .

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